molecular formula C8H6BrNS B2397835 6-Bromo-3-methylthieno[3,2-b]pyridine CAS No. 2503207-71-2

6-Bromo-3-methylthieno[3,2-b]pyridine

Cat. No.: B2397835
CAS No.: 2503207-71-2
M. Wt: 228.11
InChI Key: ZXIHMXZJRLPYTC-UHFFFAOYSA-N
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Description

6-Bromo-3-methylthieno[3,2-b]pyridine is a heterocyclic compound with the molecular formula C8H6BrNS. It is part of the thienopyridine family, which is known for its diverse biological and pharmacological activities. This compound is characterized by a bromine atom at the 6th position and a methyl group at the 3rd position on the thieno[3,2-b]pyridine ring system .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-methylthieno[3,2-b]pyridine typically involves the bromination of 3-methylthieno[3,2-b]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and safety.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-3-methylthieno[3,2-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Bromo-3-methylthieno[3,2-b]pyridine has several applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

6-bromo-3-methylthieno[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNS/c1-5-4-11-7-2-6(9)3-10-8(5)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXIHMXZJRLPYTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1N=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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